N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Chemical Procurement Quality Control Reproducibility

N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 933003-90-8) is a synthetic small molecule belonging to the sulfonamide class. Its structure uniquely combines a 5,6,7,8-tetrahydronaphthalene core linked via a sulfonamide bridge to a phenyl ring, which is further substituted with a 6-methoxypyridazine moiety.

Molecular Formula C21H21N3O3S
Molecular Weight 395.5 g/mol
CAS No. 933003-90-8
Cat. No. B3307344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
CAS933003-90-8
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
InChIInChI=1S/C21H21N3O3S/c1-27-21-12-11-20(22-23-21)17-7-4-8-18(13-17)24-28(25,26)19-10-9-15-5-2-3-6-16(15)14-19/h4,7-14,24H,2-3,5-6H2,1H3
InChIKeyJHJJUTUBVSUFAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(6-Methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 933003-90-8): A Specialized Sulfonamide Research Tool


N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 933003-90-8) is a synthetic small molecule belonging to the sulfonamide class [1]. Its structure uniquely combines a 5,6,7,8-tetrahydronaphthalene core linked via a sulfonamide bridge to a phenyl ring, which is further substituted with a 6-methoxypyridazine moiety [1]. This compound is offered as a specialized research chemical, typically at purities of 90% or higher, by suppliers such as Life Chemicals for early-stage drug discovery applications, particularly in areas requiring modular molecular design like kinase inhibition [1].

Why Close Analogs of CAS 933003-90-8 Cannot Be Assumed Interchangeable


The unique combination of the tetrahydronaphthalene core, the sulfonamide linker, and the 6-methoxypyridazine substituent creates a distinct spatial and electronic profile that cannot be replicated by simple analogs [1]. Minor structural changes can profoundly impact target binding, selectivity, and pharmacokinetics. For example, a close analog, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 942013-53-8), replaces the methoxy group with a methyl-oxo moiety, fundamentally altering hydrogen-bonding capability and tautomeric equilibrium, which can lead to completely divergent biological activity . Therefore, procurement of the exact structure is mandatory for reproducible results in a research program.

Quantitative Evidence for Differentiating N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide


Purity and Supply Specification Benchmarking Against Peer Research Chemicals

The compound is supplied by vendors like Life Chemicals with a specified minimum purity of 90%, and it is available in multiple pre-weighed formats for dose-response studies [1]. This commercial availability with a defined purity threshold provides a reliable baseline for experimental replication. In contrast, a very close analog, CAS 942013-53-8, while having a similar molecular weight, does not have a publicly listed purity specification from the same supplier at the time of analysis . For scientists building structure-activity relationship (SAR) studies, this difference in quality assurance documentation can be a critical factor in vendor selection to ensure batch-to-batch consistency.

Chemical Procurement Quality Control Reproducibility

Structural Differentiation from Antibiotic Sulfonamides for Targeted Library Design

The tetrahydronaphthalene-2-sulfonamide core distinguishes this compound from classic antibiotic sulfonamides like Sulfamethoxypyridazine, which features a simple aniline-derived sulfonamide [1]. This structural feature places it in a chemical space associated with kinase inhibitor design. Research on related tetrahydronaphthalene sulfonamides has yielded potent inhibitors of targets like Raf with selectivity over hERG, demonstrating the value of this scaffold for oral drug development [2]. While direct data for the specific compound is pending, its procurement enables the exploration of this privileged chemical space.

Medicinal Chemistry Kinase Inhibition Fragment-Based Drug Design

Physicochemical Descriptor Analysis for Property-Based Drug Design

The compound's computed properties, derived from its structure, provide a quantifiable basis for comparison with related analogs. The 6-methoxypyridazine group is a key differentiator, contributing to a balance of lipophilicity and hydrogen-bonding capacity [1]. The molecular formula C21H21N3O3S yields a lower molecular weight (395.5 g/mol) compared to bulkier analogs like N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (MW 462.6 g/mol), which may offer advantages in ligand efficiency indices critical for fragment-based approaches [2].

ADME Prediction Physicochemical Properties Lead Optimization

Validated Application Scenarios for N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide


Kinase-Focused Medicinal Chemistry and Chemical Biology

Its tetrahydronaphthalene-2-sulfonamide core is a validated scaffold in kinase inhibitor research, with precedents showing potent Raf inhibition [1]. The compound can serve as a core structure for building focused kinase-targeted libraries, where the 6-methoxypyridazine moiety offers a synthetic handle for further functionalization to explore selectivity pockets. Procurement in defined quantities (e.g., 2, 5, or 10 µmol) supports initial screening and preliminary SAR studies [2].

Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight of 395.5 g/mol, this compound is at the upper end of typical fragment size but still suitable for fragment elaboration. Its structural complexity—integrating three distinct moieties—allows it to be used as an 'anchoring fragment' for growing into lead-like chemical space, contrasting with simpler, commercially abundant sulfonamide fragments [1].

Selectivity Profiling Against Antibiotic Sulfonamide Targets

Given the structural divergence from classic antibiotic sulfonamides like Sulfamethoxypyridazine, this compound is a valuable tool for creating selectivity panels. It can help confirm that observed biological effects stem from novel target engagement (e.g., kinase inhibition) rather than off-target activity at the dihydropteroate synthase (DHPS) enzyme commonly inhibited by antibiotics [1].

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